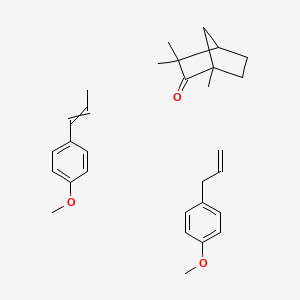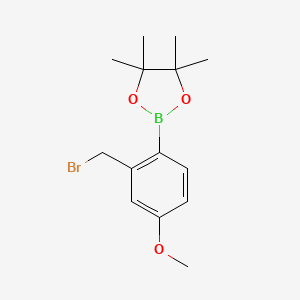![molecular formula C26H26N2+2 B12518029 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium) CAS No. 742042-89-3](/img/structure/B12518029.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is a complex organic compound that features a biphenyl core with two pyridinium groups attached via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) typically involves the following steps:
Diazo Coupling Reaction: The initial step involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).
Formaldehyde Treatment: The bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the pyridinium groups, converting them into pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and substituted biphenyl or pyridinium derivatives.
Scientific Research Applications
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) involves its interaction with molecular targets through its pyridinium groups. These groups can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with various biomolecules and metal ions. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a similar structure but features bipyridinium groups instead of methylpyridinium groups.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): Another similar compound with hexafluorophosphate counterions.
Uniqueness
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is unique due to its specific combination of biphenyl and methylpyridinium groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in coordination chemistry and materials science.
Properties
CAS No. |
742042-89-3 |
|---|---|
Molecular Formula |
C26H26N2+2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methyl-1-[[3-[3-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-9-13-27(14-10-21)19-23-5-3-7-25(17-23)26-8-4-6-24(18-26)20-28-15-11-22(2)12-16-28/h3-18H,19-20H2,1-2H3/q+2 |
InChI Key |
XEIXTPYXYWMEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC(=CC=C2)C3=CC=CC(=C3)C[N+]4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)

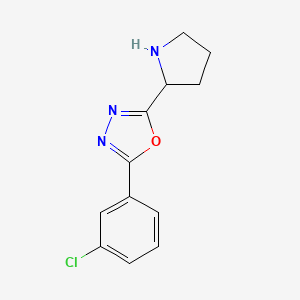
![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)

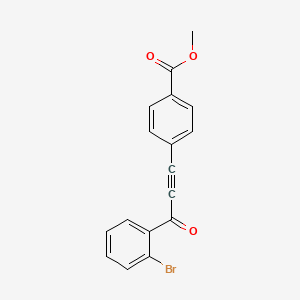
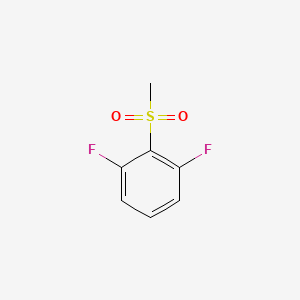
![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
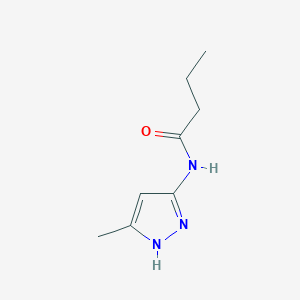
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
